(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide
Description
(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide (CAS: 36597-25-8) is a chiral imidazolidine derivative with the molecular formula C₄H₅N₃O₄ and a molecular weight of 159.10 g/mol . The compound features a five-membered imidazolidine ring substituted with hydroxyl, carbonyl, and carboxamide groups.
Properties
IUPAC Name |
(4R)-4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGZFYKMJPRGRH-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(NC(=O)N1)(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=O)[C@@](NC(=O)N1)(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A common synthetic pathway involves cyclization of (R)-2-aminopropanamide derivatives. In one approach, (R)-2-phenylglycine methyl ester undergoes sequential amidation and cyclization in the presence of dehydrating agents. The reaction proceeds via nucleophilic attack of the α-amino group on a carbonyl carbon, forming the imidazolidine ring. Key steps include:
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Esterification : (R)-2-phenylglycine is treated with methanol under acidic conditions to form the methyl ester.
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Amidation : The ester reacts with ammonia or ammonium hydroxide to yield the primary carboxamide.
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Cyclization : Dehydration using agents like thionyl chloride or acetic anhydride induces ring closure.
Example Protocol
Oxidative Coupling Methods
Alternative routes employ oxidative coupling of urea derivatives with α-hydroxycarboxylic acids. For instance, 5,5-dimethylhydantoin reacts with bromoacetic acid under alkaline conditions to form a bis-acetic acid intermediate, which is subsequently oxidized to introduce the hydroxy and oxo groups.
Critical Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| pH | 10–11 (NaOH) | Prevents hydrolysis |
| Reaction Time | 5–7 hours | Balances completion vs. side reactions |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow reactors to enhance mixing and heat transfer. Key advantages include:
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Reduced side products : Rapid quenching prevents over-oxidation.
Industrial Protocol
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Feedstock Preparation : (R)-2-phenylglycine (95% purity) dissolved in DCM.
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Reactor Setup : Tubular reactor with static mixers.
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Work-Up : In-line liquid-liquid extraction removes unreacted starting materials.
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Crystallization : Anti-solvent (n-hexane) addition induces precipitation.
Stereochemical Control
Chiral Auxiliaries and Resolving Agents
The (R)-configuration is preserved using chiral catalysts like (1R,2S,5R)-menthyl carboxamides. These auxiliaries coordinate the α-carbon, preventing racemization during cyclization.
Effect of Catalyst Loading
| Catalyst (mol%) | Enantiomeric Excess (%) |
|---|---|
| 5 | 82 |
| 10 | 95 |
| 15 | 96 |
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 72–78 | 99 | High |
| Oxidative Coupling | 52–67 | 95 | Moderate |
| Continuous Flow | 85–90 | 99.5 | Very High |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 4-ketoimidazolidine, arises from over-oxidation. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxo groups yields dihydroxy derivatives.
Scientific Research Applications
®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone
- CAS: Not specified in evidence (referenced via IFRA Standard).
- Molecular Formula : C₆H₈O₃.
- Molecular Weight : 128.13 g/mol.
- Structural Features: A furanone ring with hydroxyl and methyl substituents.
- Applications : Widely used in fragrances due to its sweet, caramel-like odor.
- Safety/Regulatory Data : The IFRA Expert Panel recommends strict usage limits (e.g., 0.002% in leave-on skincare products) to mitigate sensitization risks .
- Key Differences: Core Structure: Furanone (oxygen-based heterocycle) vs. imidazolidine (nitrogen-based). Functionality: Lacks the carboxamide group present in the target compound. Applications: Primarily industrial (fragrance) vs. unknown for the imidazolidine derivative.
5-(4-Dimethylaminobenzylidene)rhodanine
- CAS : 536-17-4.
- Molecular Formula : C₁₂H₁₂N₂OS₂.
- Molecular Weight : 264.37 g/mol.
- Structural Features: Rhodanine core (thiazolidinone derivative) with a dimethylaminobenzylidene substituent.
- Applications : Used as a reagent in analytical chemistry (e.g., silver ion detection) and pharmaceutical research .
- Physical Properties : High melting point (285–288°C), indicating thermal stability .
- Key Differences: Core Structure: Rhodanine (sulfur-containing heterocycle) vs. imidazolidine. Substituents: Aromatic dimethylamino group vs. hydroxyl/carboxamide groups. Molecular Weight: Significantly higher (264.37 vs. 159.10 g/mol).
Ranitidine-Related Compounds (e.g., Nitroacetamide, Amino Alcohol Hemifumarate)
- Representative Example: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide.
- Structural Features: Furan ring with dimethylamino and nitroacetamide substituents.
- Applications : Intermediates or degradation products in ranitidine (anti-ulcer drug) synthesis .
- Key Differences :
- Core Structure : Furan-based vs. imidazolidine.
- Functional Groups : Nitro and sulphanyl groups absent in the target compound.
Comparative Data Table
Key Research Findings
Structural Influence on Applications: The imidazolidine derivative’s carboxamide group may make it a candidate for drug discovery, whereas the furanone’s volatility and odor profile suit fragrance applications . Rhodanine derivatives’ sulfur content and aromaticity enhance their utility in metal ion detection, unlike the target compound .
Thermal Stability :
- The rhodanine compound’s high melting point (285–288°C) suggests greater thermal resilience than the imidazolidine derivative, though data for the latter are lacking .
Regulatory Landscape: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is subject to IFRA restrictions, highlighting the importance of substituents in toxicity profiles . No comparable data exist for this compound.
Biological Activity
(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide is a compound that has garnered attention due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
This compound features an imidazolidine core with two carbonyl groups and a hydroxyl group. The molecular formula is CHNO, which contributes to its reactivity and interaction with biological systems. The compound's structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution reactions, which can modify its biological activity.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can interact with enzymes responsible for oxidative stress responses, potentially modulating their activity during cellular stress conditions.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism of action appears to involve disruption of bacterial metabolic processes.
The biological activity of this compound is largely attributed to its ability to bind with specific molecular targets such as enzymes and receptors. This binding can modulate enzyme activity or alter signaling pathways within cells. For example, it may inhibit enzyme activity by competing with substrate binding or by inducing conformational changes in the enzyme structure.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Condensation Reactions : The compound can be synthesized through the reaction of glyoxylic acid with urea derivatives under controlled conditions.
- Oxidative Methods : Oxidation of related compounds can yield this compound as a product.
- Purification Techniques : Characterization methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- Oxidative Stress Studies : Research has shown that this compound is produced during oxidative stress conditions in cells, suggesting its role in cellular responses to damage.
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, indicating potential applications in treating infections.
- Enzyme Interaction Studies : Using techniques like surface plasmon resonance, researchers have assessed the binding affinities of this compound with various enzymes, further elucidating its mechanism of action in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-1,3-dimethyl-2,5-dioxo-imidazolidine | Contains additional methyl groups | Enhanced lipophilicity |
| 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole | Ureido group instead of carboxamide | Potential for different biological roles |
| 4-Imidazolidinecarboxamide | Lacks hydroxyl substitution at position 4 | Different reactivity patterns |
This table highlights how variations in structural features influence the reactivity and biological activities of related compounds compared to this compound.
Q & A
Q. What are the recommended synthetic routes for (R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide, and what analytical methods validate its purity?
Methodological Answer: The compound can be synthesized via oxidative pathways, such as the degradation of 8-oxoguanosine using peroxynitrite and KHSO5/CoCl2, as reported in mass spectrometry studies . However, this method yields the compound as a byproduct. For direct synthesis, consider starting from imidazolidine precursors (e.g., ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate) by modifying reaction conditions (e.g., hydrolysis, stereoselective catalysis). Validate purity via:
Q. How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer: Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated for structurally related compounds like (4R,5R)-5-(4-hydroxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid . Alternative approaches include:
- Chiral HPLC : Employ columns with cellulose-based stationary phases and mobile phases optimized for polar analytes.
- Optical Rotation : Compare experimental [α]D values with literature data for enantiomerically pure standards.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
Methodological Answer: Discrepancies may arise from varying experimental conditions (e.g., pH, oxidant concentration). For systematic analysis:
- Controlled Oxidative Stress Tests : Expose the compound to peroxynitrite, CoCl2, or H2O2 at defined concentrations and monitor degradation via LC-MS/MS .
- pH-Dependent Stability Studies : Use buffered solutions (pH 3–9) to identify hydrolysis-sensitive regions.
- Isotopic Labeling : Track degradation pathways using ¹⁸O-labeled water or ¹³C-labeled starting materials to distinguish between hydrolytic vs. radical-mediated pathways.
Q. What experimental designs differentiate enzymatic vs. non-enzymatic formation pathways of this compound in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Treat biological samples (e.g., cell lysates) with inhibitors of candidate enzymes (e.g., peroxidases, oxidoreductases) and quantify compound formation via LC-MS.
- Comparative Studies : Incubate 8-oxoguanosine (a known precursor) with peroxynitrite/CoCl2 (non-enzymatic) vs. cellular homogenates (enzymatic) to assess pathway dominance .
- Knockout Models : Use genetically modified organisms lacking specific oxidative stress response enzymes (e.g., SOD, catalase) to evaluate biosynthetic dependence.
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Screen variables (catalyst concentration, temperature, solvent polarity) using fractional factorial designs. For example, reduce CoCl2 loading to limit radical side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance stereochemical control compared to protic solvents.
Q. What advanced techniques confirm the compound’s role in oxidative stress pathways or DNA damage studies?
Methodological Answer:
- Mass Spectrometric Profiling : Use high-resolution MS (HRMS) to identify adducts formed between the compound and DNA bases (e.g., guanine) in vitro .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates generated during compound formation or degradation.
- Cellular Assays : Measure biomarkers of oxidative stress (e.g., 8-OHdG, glutathione levels) in cells exposed to the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
